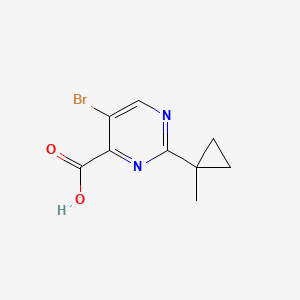

5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1698237-50-1 . It has a molecular weight of 257.09 and its molecular formula is C9H9BrN2O2 .

Synthesis Analysis

The synthesis of pyrimidine derivatives like 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid often involves complex chemical reactions . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The InChI code for 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid is 1S/C9H9BrN2O2/c1-9(2-3-9)8-11-4-5(10)6(12-8)7(13)14/h4H,2-3H2,1H3,(H,13,14) . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid are complex and can vary based on the specific conditions and reactants used . For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Scientific Research Applications

Antiviral Activity

Research on 5-substituted-2,4-diaminopyrimidine derivatives, which share a core pyrimidine structure with 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid, has shown significant antiretroviral activity, particularly against retroviruses in cell culture. For instance, certain derivatives exhibited pronounced inhibitory effects against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture, comparable to reference drugs such as adefovir and tenofovir, but without measurable toxicity at specific concentrations (Hocková et al., 2003).

Radiosensitizing Activity in Cancer Treatment

Halogen-substituted pyrimidines, like 5-bromouracil and by extension, compounds with structural similarity such as 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid, have been explored for their potential as radiotherapeutic (RT) agents in cancer treatment. The radiosensitizing activity is attributed to their interaction with electrons, producing highly reactive species that can lead to targeted DNA damage in cancer cells, thereby enhancing the efficacy of radiotherapy (Kumar & Sevilla, 2017).

Synthesis of Nucleoside Analogues

Compounds structurally related to 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid have been utilized in the synthesis of nucleoside analogues. For example, the preparation of 5-β-D-ribofuranosyluracil, or pseudouridine, involved the use of a brominated pyrimidine derivative as an intermediate. These analogues are of interest due to their potential biological activities and applications in developing therapeutic agents (Brown et al., 1968).

Antitumor and Antiviral Activities

The research on pyrimidine derivatives has also extended to evaluating their antitumor and antiviral activities. Synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and their preliminary biological testing indicated significant herbicidal and fungicidal activities. Moreover, certain N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds showed excellent biological activities, highlighting the broad potential of pyrimidine derivatives in various therapeutic domains (Morabia & Naliapara, 2014), (Tian et al., 2009).

Safety And Hazards

The safety data sheet for 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name |

5-bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c1-9(2-3-9)8-11-4-5(10)6(12-8)7(13)14/h4H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLAERMIFHDSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NC=C(C(=N2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid | |

CAS RN |

1698237-50-1 |

Source

|

| Record name | 5-bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2895896.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2895897.png)

![6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2895903.png)

![2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide](/img/structure/B2895911.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2895913.png)